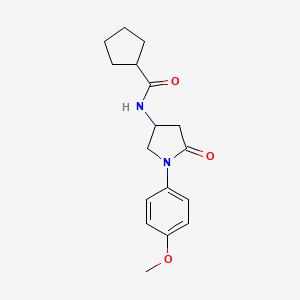
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide belongs to a class of compounds that have been explored for their potential in various biochemical and pharmaceutical applications. Its structure incorporates a cyclopentanecarboxamide core, modified with a 5-oxopyrrolidin-3-yl group and substituted with a 4-methoxyphenyl moiety.
Synthesis Analysis
The synthesis of related compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis, starting from commercially available substrates. For example, Zhou et al. (2021) developed a rapid and high-yield synthetic method for a structurally similar compound, demonstrating the general approach to these types of molecules (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction, highlighting the importance of the 5-oxopyrrolidin moiety in conferring biological activity and the potential for conformational analysis to inform drug design efforts (Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds within this chemical family undergo various reactions, including cycloadditions and transaminations, that demonstrate their reactivity and potential for further chemical modification. For instance, Chan et al. (1990) explored the transaminations of enaminones leading to the synthesis of triarylpyrroles, indicating the versatility of the pyrrolidin-2-one scaffold in synthetic chemistry (Chan et al., 1990).
Physical Properties Analysis
The solubility, melting point, and other physical properties of these compounds are crucial for their application in drug formulation. While specific studies on N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide were not found, related research emphasizes the role of substituents in affecting these characteristics, which in turn influences bioavailability and drug delivery strategies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the development of pharmacologically active agents. The design and synthesis of analogs with varied substituents aim to optimize these interactions, as demonstrated in the work of Hussainy et al. (2011), which investigates analogs of WAY-100635 for improved metabolic stability and receptor affinity (Hussainy et al., 2011).
科学的研究の応用
Cancer Research:
- The synthesis of derivatives, including those structurally similar to the given compound, has been investigated for potential anticancer applications. These derivatives often act as intermediates in synthesizing biologically active compounds with anticancer properties (Wang et al., 2016).
Molecular Imaging and Neuroscience:
- Certain derivatives of the compound have been utilized in positron emission tomography (PET) imaging studies. For instance, they have been used to quantify serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients (Kepe et al., 2006).
Organic Chemistry and Synthesis:
- The compound has been used as a key intermediate in various organic synthesis processes. For example, it has been involved in the synthesis of dihydropyridinones and tetrahydropyridinediones under specific conditions (Bacchi et al., 2005).
- It also plays a role in the synthesis of other complex organic molecules, often serving as a critical building block in the creation of new compounds with potential therapeutic uses (Zhou et al., 2021).
Drug Discovery:
- Some derivatives of this compound have been evaluated for their potential as selective inhibitors in various biological pathways, which could lead to the development of new drugs. For instance, investigations into compounds affecting serotonin receptors or rho-associated kinases have involved structurally related compounds (Forster et al., 1995).
Material Science:
- In the field of material science, derivatives of this compound have been analyzed for their structural and conformational properties, which can be crucial for developing new materials with specific characteristics (Banerjee et al., 2002).
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-8-6-14(7-9-15)19-11-13(10-16(19)20)18-17(21)12-4-2-3-5-12/h6-9,12-13H,2-5,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJSLPGOCBCTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)
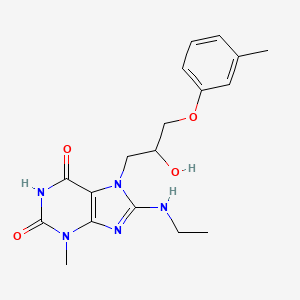


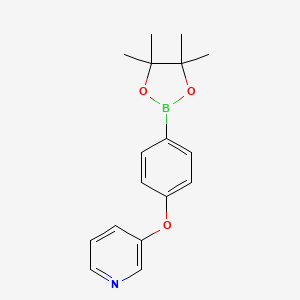
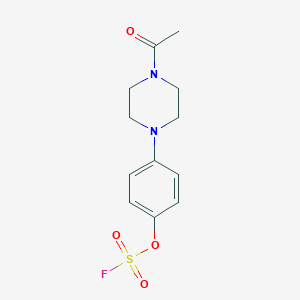

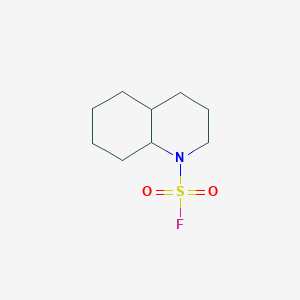
![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)
![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)
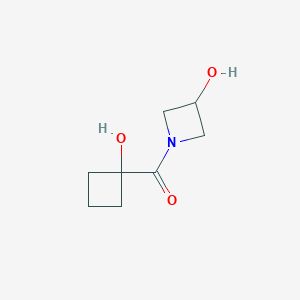

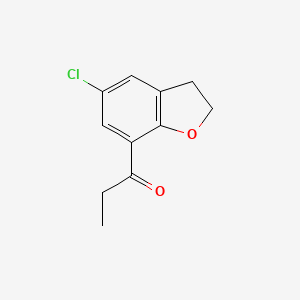
![Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2484253.png)